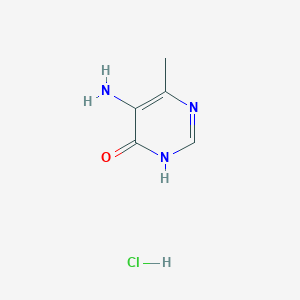

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound. This class of compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Chemical Reactions Analysis

The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Wissenschaftliche Forschungsanwendungen

Antiviral Research

Compounds containing five-membered heteroaryl amines, such as “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. Further modification of these amines could lead to new antiviral therapeutics .

Cancer Research

Inhibition of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are involved in DNA biosynthesis, can lead to cell death. Compounds derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been studied for their potential to inhibit these enzymes and thus possess antitumor activity . Another study found that certain derivatives had potent inhibitory activity against breast cancer cells .

Antimicrobial Activity

Derivatives of “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been designed and synthesized for their in vitro antimicrobial activity. Some compounds showed high affinity to the TrmD inhibitor’s binding site according to docking studies, indicating potential as antimicrobial agents .

Pharmacological Applications

Indole derivatives, which can be synthesized from compounds like “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have diverse biological and clinical applications due to their pharmacological activities. These include acting as plant hormones and possessing various therapeutic properties .

Synthetic Chemistry

“5-Amino-pyrazoles,” which can be derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” serve as versatile synthetic building blocks in the synthesis of organic molecules with a focus on functionalities. This highlights the compound’s role in advancing synthetic chemistry research .

Zukünftige Richtungen

The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones is increasing every day, mainly due to their paramount biological relevance . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .

Wirkmechanismus

Target of Action

It’s worth noting that pyrimidine derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple targets within the cell.

Mode of Action

It’s known that pyrimidine derivatives can interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with pyrimidine derivatives, it’s likely that this compound could affect multiple pathways, with downstream effects varying depending on the specific cellular context .

Result of Action

The broad spectrum of biological activities associated with pyrimidine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLCBHRSCOUMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)

![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)